

Application Notes and Protocols: Formylation of 1-Isopropyl-2,5-dimethylpyrrole

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Compound of Interest

Compound Name: *1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde*

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Abstract

This document provides a detailed protocol for the formylation of 1-isopropyl-2,5-dimethylpyrrole to synthesize **1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde**. The Vilsmeier-Haack reaction is employed, utilizing phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF) as the formylating agent. This method is a robust and widely used approach for the formylation of electron-rich heterocyclic compounds.[1] This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the reaction workflow and mechanism to ensure reproducibility and aid in understanding the process.

Introduction

Pyrrole-3-carbaldehydes are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The formyl group serves as a versatile handle for further chemical transformations. The Vilsmeier-Haack reaction is a highly effective method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.[1] The reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide and phosphorus oxychloride. This electrophilic species is then attacked by the electron-rich pyrrole ring, leading to the formylated product after

hydrolysis. For 1-substituted-2,5-dimethylpyrroles, formylation typically occurs at the 3-position due to the directing effects of the alkyl groups.

Data Presentation

The following table summarizes the key quantitative data for the formylation of 1-isopropyl-2,5-dimethylpyrrole.

Parameter	Value	Reference
Reactants		
1-isopropyl-2,5-dimethylpyrrole	1.0 eq	Assumed for protocol
Phosphorus oxychloride (POCl ₃)	1.1 eq	General V-H Protocol
N,N-Dimethylformamide (DMF)	3.0 eq	General V-H Protocol
Product		
Product Name	1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde	[2][3][4]
CAS Number	18870-77-4	[2][4]
Molecular Formula	C ₁₀ H ₁₅ NO	[2][3][4]
Molecular Weight	165.23 g/mol	[3]
Appearance	Brown solid	[2]
Purity	≥ 95% (by NMR)	[2]
Spectroscopic Data (Predicted)		
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	9.75 (s, 1H), 6.55 (s, 1H), 4.40 (sept, 1H), 2.45 (s, 3H), 2.20 (s, 3H), 1.50 (d, 6H)	N/A
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	185.0, 140.0, 135.0, 125.0, 118.0, 50.0, 22.0, 15.0, 12.0	N/A

Note: Experimentally obtained spectroscopic data for **1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde** is not readily available in the searched literature. The provided NMR data is a prediction based on the analysis of similar structures and general principles of NMR spectroscopy.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted pyrroles.

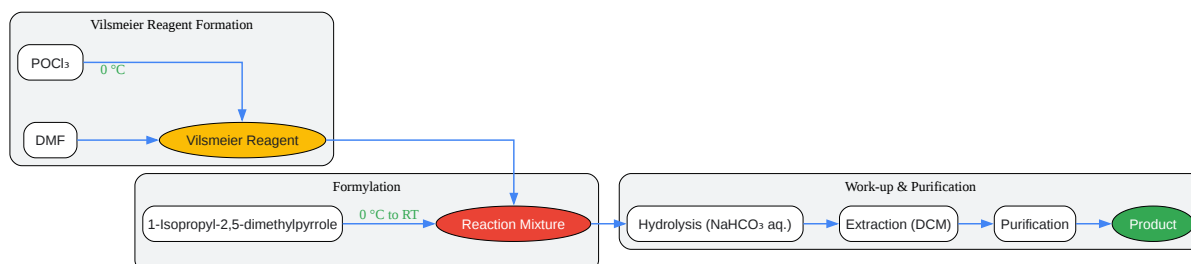
Materials:

- 1-isopropyl-2,5-dimethylpyrrole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and purification

Procedure:

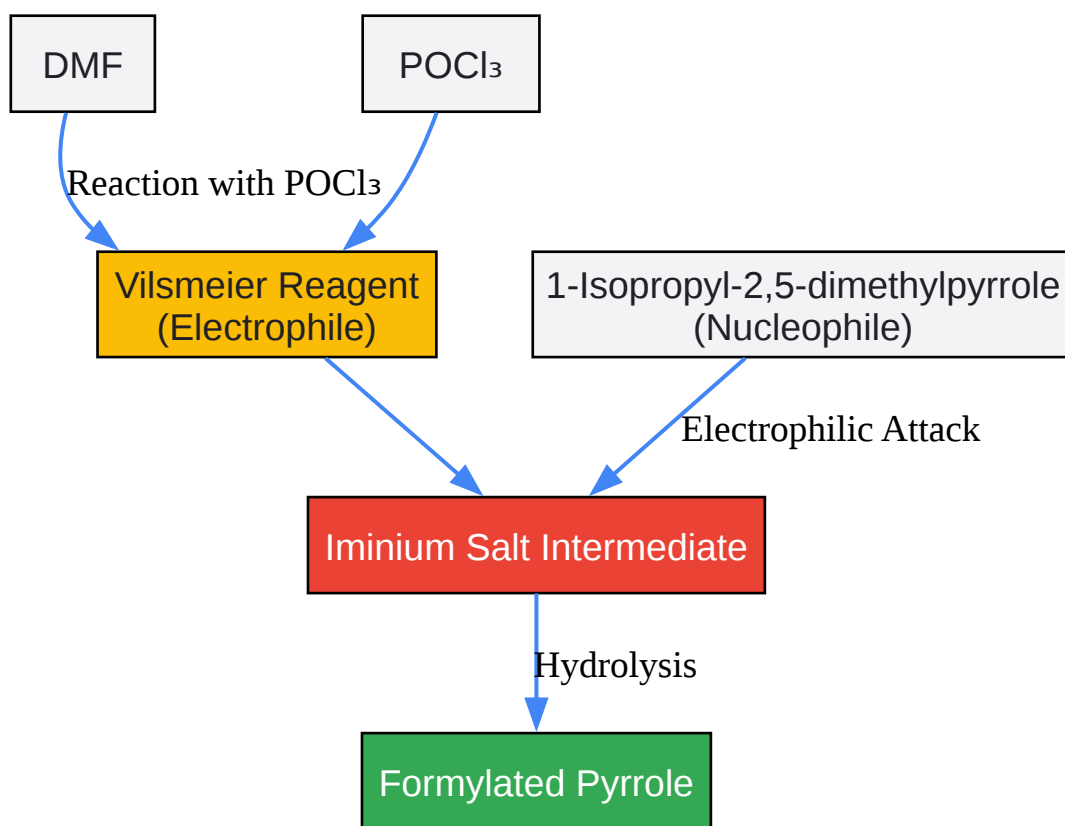
- Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq). Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
- Formylation Reaction: Cool the flask back to 0 °C and add anhydrous dichloromethane.
- Add a solution of 1-isopropyl-2,5-dimethylpyrrole (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension of the Vilsmeier reagent.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
- Stir the mixture until the evolution of gas ceases and the pH is basic (pH 8-9).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde** as a brown solid.[2]

Visualizations



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Caption: Experimental workflow for the Vilsmeier-Haack formylation.



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Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

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